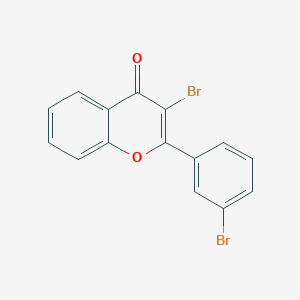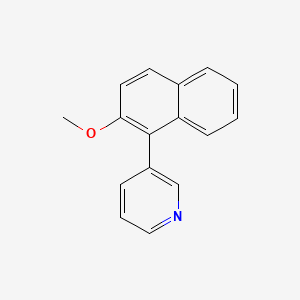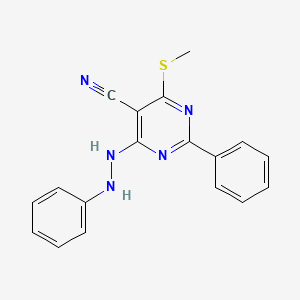
4'-Butyl-2,3-difluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Butyl-2,3-difluoro-1,1’-biphenyl is a chemical compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a butyl group attached to the fourth position of one ring and two fluorine atoms attached to the second and third positions of the same ring. The presence of fluorine atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4’-Butyl-2,3-difluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
In an industrial setting, the production of 4’-Butyl-2,3-difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for the efficiency and cost-effectiveness of the process.
Análisis De Reacciones Químicas
4’-Butyl-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For instance, oxidation of the butyl group can yield carboxylic acids or aldehydes.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Heck, Negishi, and Stille couplings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Butyl-2,3-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated biphenyl compounds are studied for their potential as pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 4’-Butyl-2,3-difluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its electronic distribution and reactivity, enhancing its interactions with biological targets. For example, fluorinated biphenyl compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4’-Butyl-2,3-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
4’-Butyl-4-ethoxy-2,3-difluoro-1,1’-biphenyl: This compound has an ethoxy group instead of a butyl group, which can influence its reactivity and applications.
4’-Butyl-2,4-difluoro-3-(trifluoromethoxy)-1,1’-biphenyl: The presence of a trifluoromethoxy group adds unique properties to the compound, making it suitable for different applications.
4,4’-di-tert-Butylbiphenyl: This compound has tert-butyl groups at both ends of the biphenyl structure, which can affect its steric and electronic properties.
The uniqueness of 4’-Butyl-2,3-difluoro-1,1’-biphenyl lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
928304-40-9 |
|---|---|
Fórmula molecular |
C16H16F2 |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C16H16F2/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(17)16(14)18/h4,6-11H,2-3,5H2,1H3 |
Clave InChI |
FZNXYQURYFBYLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)


![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
